Synthesis and Application of 4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione: A Methodological Whitepaper
Synthesis and Application of 4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione: A Methodological Whitepaper
Introduction to the Furo[3,4-c]furan Core
In modern medicinal chemistry, strained bicyclic anhydrides serve as highly reactive electrophilic building blocks for the rapid assembly of complex pharmacophores. 4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione (CAS: 2848675-00-1) is a prime example of such a scaffold[1]. Structurally comprising a 2,5-dihydrofuran ring fused to a maleic anhydride moiety, this molecule is a critical intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, including the potent immunomodulator vidofludimus and its next-generation deuterated analogues[2][3].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and application of this vital compound.
Retrosynthetic Analysis and Chemical Logic
The most robust synthetic route to 4,6-dihydro-1H,3H-furo[3,4-c]furan-1,3-dione relies on the classical dehydration of its corresponding diacid, 2,5-dihydrofuran-3,4-dicarboxylic acid [4].
The transformation is thermodynamically driven by the stability of the resulting 5-membered cyclic anhydride. Acetyl chloride (AcCl) acts as the optimal dehydrating agent. The reaction proceeds via a highly reactive mixed anhydride intermediate, which rapidly undergoes intramolecular acyl substitution to close the ring, expelling acetic acid and hydrogen chloride as byproducts.
Figure 1: Mechanistic pathway for the dehydration of 2,5-dihydrofuran-3,4-dicarboxylic acid.
Experimental Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that successful anhydride synthesis is entirely dependent on strict moisture exclusion and the correct choice of solvent. The protocol below utilizes toluene—a deliberate choice. Toluene provides a non-polar, high-boiling environment (~110 °C) that facilitates the endothermic cyclization while allowing the gaseous HCl byproduct to escape, driving the equilibrium forward[4].
Step 1: Preparation of the Diacid Precursor
The starting material, 2,5-dihydrofuran-3,4-dicarboxylic acid, is typically synthesized via the base-catalyzed condensation of methyl glycolate, followed by ester hydrolysis[4]. Critical Checkpoint: Ensure the diacid is rigorously dried under high vacuum (≤ 0.1 mbar) for at least 12 hours before proceeding. Residual moisture will prematurely consume the acetyl chloride, leading to incomplete conversion.
Step 2: Ring Closure / Anhydride Formation
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Setup: Equip a 50 mL two-neck round-bottom flask with an oven-dried magnetic stir bar, a reflux condenser, and an argon inlet.
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Reagent Addition: Suspend 2,5-dihydrofuran-3,4-dicarboxylic acid (5.0 g, 31.6 mmol) in anhydrous toluene (25 mL).
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Activation: Dropwise, add acetyl chloride (3.7 g, 47.4 mmol, 1.5 eq.) via a glass syringe. Causality: A 1.5x stoichiometric excess of AcCl is required to ensure complete conversion to the mixed anhydride and to account for any trace moisture in the system.
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Reflux: Heat the mixture to 90–100 °C for 4 hours. The heterogeneous suspension will gradually transition into a clear solution as the polar diacid is converted into the highly organic-soluble anhydride.
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Workup: Cool the reaction to room temperature. Remove the toluene solvent and unreacted AcCl under reduced pressure using a rotary evaporator equipped with a cold trap.
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Purification: Triturate the crude solid with cold anhydrous diethyl ether or recrystallize from a benzene/toluene mixture to yield 4,6-dihydro-1H,3H-furo[3,4-c]furan-1,3-dione[4].
Storage: The product must be stored in a desiccator under an inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolytic degradation back to the diacid[5].
Quantitative Data and Characterization
To ensure the integrity of the synthesized compound before downstream application, validate the batch against the following physicochemical properties and expected spectroscopic data.
| Parameter | Specification / Expected Value |
| IUPAC Name | 4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione |
| CAS Number | 2848675-00-1[1] |
| Molecular Formula | C6H4O4 |
| Molecular Weight | 140.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC/GC) | ≥ 97%[1][6] |
| 1H NMR (CDCl3, 400 MHz) | δ ~5.05 (s, 4H) ppm (Diagnostic for symmetric dihydrofuran CH2) |
| 13C NMR (CDCl3, 100 MHz) | δ ~162.5 (C=O), ~138.0 (C=C), ~70.2 (CH2) ppm |
Application in Drug Development: DHODH Inhibitors
The primary utility of 4,6-dihydro-1H,3H-furo[3,4-c]furan-1,3-dione lies in its susceptibility to regioselective ring-opening by nucleophiles. In the development of DHODH inhibitors, the anhydride is reacted with substituted anilines (e.g., 3-fluoro-3'-methoxybiphenyl-4-amine)[3][7].
The nucleophilic amine attacks one of the equivalent carbonyl carbons, opening the anhydride to yield a dihydrofuran-based dicarboxylic acid monoamide. This resulting amide-acid pharmacophore is critical for binding to the DHODH enzyme pocket, thereby inhibiting pyrimidine biosynthesis in rapidly proliferating autoreactive lymphocytes—a mechanism leveraged in treatments for rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus[3][8].
Figure 2: Application of the synthesized anhydride in the generation of DHODH inhibitors.
References
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4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione Product Specification. Sigma-Aldrich. Available at:
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4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione (CAS 2848675-00-1). Fluorochem. Available at:1
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1H,3H,4H,6H-furo[3,4-c]furan-1,3-dione. Advanced ChemBlocks. Available at:6
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4,6-Dihydro-1H,3H-furo[3,4-c]furan-1,3-dione Properties. Sigma-Aldrich. Available at:5
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Cycloalkene-1,2-dicarboxylic acid amides (Patent US 2006/0199856A1). Google Patents. Available at: 4
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Vidofludimus Overview. 4SC AG. Available at: 7
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Deuterated dihydroorotate dehydrogenase (DHODH) inhibitors (Patent IL307559A). Google Patents. Available at: 2
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Vidofludimus | 4SC-101 | DHODH inhibitor. Axon Medchem. Available at: 3
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4SC-101, A Novel Small Molecule Dihydroorotate Dehydrogenase Inhibitor, Suppresses Systemic Lupus Erythematosus. National Institutes of Health (PMC). Available at: 8
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